

In-depth Technical Guide to 2-Pyridyl Tribromomethyl Sulfone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Pyridyl Tribromomethyl Sulfone**

Cat. No.: **B1312236**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Pyridyl Tribromomethyl Sulfone**, including its chemical and physical properties, detailed safety information, and established experimental protocols. This document is intended to serve as a vital resource for professionals in research and drug development, ensuring safe handling and effective application of this compound.

Chemical and Physical Properties

2-Pyridyl Tribromomethyl Sulfone is a halogenated organic compound.^[1] At room temperature, it is a white to light yellow crystalline solid.^[1] It is sparingly soluble in water.^[1]

Property	Value	Source
CAS Number	59626-33-4	[1]
Molecular Formula	C6H4Br3NO2S	[1]
Molecular Weight	393.88 g/mol	[2]
Appearance	White to light yellow crystalline powder	[1] [3]
Melting Point	159-162 °C	[4]
Boiling Point	400.7 ± 45.0 °C at 760 mmHg	
Density	2.4 ± 0.1 g/cm³	
Flash Point	196.1 ± 28.7 °C	
Solubility	Sparingly soluble in water	[1]
Storage Temperature	2-8°C, in a cool, dry place	[1] [3]

Safety Data Sheet (SDS)

This section consolidates safety information from various sources into a standardized SDS format.

2.1 Hazards Identification

- GHS Classification:
 - Skin sensitization, Category 1[\[1\]](#)[\[2\]](#)
 - Eye irritation, Category 2[\[1\]](#)[\[2\]](#)
- GHS Label Elements:
 - Pictogram: GHS07 (Exclamation Mark)
 - Signal Word: Warning[\[1\]](#)[\[5\]](#)

- Hazard Statements:

- H317: May cause an allergic skin reaction.[\[1\]](#)[\[2\]](#)
- H319: Causes serious eye irritation.[\[1\]](#)[\[2\]](#)

- Precautionary Statements:

- Prevention: P261, P272, P280[\[1\]](#)[\[5\]](#)
- Response: P302+P352, P305+P351+P338, P333+P313, P362+P364[\[1\]](#)[\[5\]](#)
- Disposal: P501[\[5\]](#)

2.2 Toxicological Information

- Acute Effects: Acute exposure through inhalation or skin contact may lead to irritation of the respiratory tract, eyes, and mucous membranes.[\[1\]](#)
- Chronic Effects: Prolonged or high-dose exposure may result in liver or kidney damage.[\[1\]](#)
- Carcinogenicity: There is no conclusive evidence linking this compound to carcinogenicity.[\[1\]](#) It has not been fully evaluated by the International Agency for Research on Cancer (IARC) or the Environmental Protection Agency (EPA) for long-term carcinogenic risk.[\[1\]](#)

2.3 First-Aid Measures

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
- Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.
- Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
- Ingestion: If swallowed, do NOT induce vomiting. Get medical aid.

2.4 Handling and Storage

- **Handling:** Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes. Use only in a chemical fume hood.
- **Storage:** Store in a cool, dry, well-ventilated area away from incompatible substances.[\[1\]](#) Keep containers tightly closed.

2.5 Fire-Fighting Measures

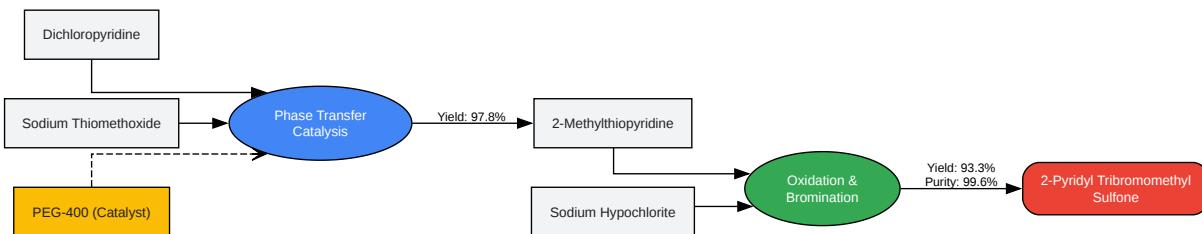
- **Extinguishing Media:** Use water spray, dry chemical, carbon dioxide, or chemical foam.
- **Special Hazards:** During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.
- **Protective Equipment:** Wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.

2.6 Accidental Release Measures

- **Personal Precautions:** Use proper personal protective equipment as indicated in Section 8.
- **Spills/Leaks:** Vacuum or sweep up material and place into a suitable disposal container. Avoid generating dusty conditions. Provide ventilation.

2.7 Disposal Considerations

- **Waste Disposal:** Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Chemical waste generators must also consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.


Experimental Protocols

3.1 Synthesis of 2-Pyridyl Tribromomethyl Sulfone

A published method for the synthesis of **2-Pyridyl Tribromomethyl Sulfone** involves a two-step process starting from dichloropyridine.

- Step 1: Synthesis of 2-methylthiopyridine
 - Polyethylene glycol-400 is used as a phase transfer catalyst in the reaction of dichloropyridine and sodium thiomethoxide.
 - The mass ratio of dichloropyridine to polyethylene glycol-400 is 1:0.18.
 - The molar ratio of dichloropyridine to sodium thiomethoxide is 1:1.2.
 - This reaction yields 2-methylthiopyridine.
- Step 2: Oxidation and Bromination to **2-Pyridyl Tribromomethyl Sulfone**
 - 2-methylthiopyridine is oxidized and brominated using sodium hypochlorite.
 - The optimal conditions for preparing sodium hypochlorite are a temperature of -5 to 0 °C and a molar ratio of bromine to sodium hydroxide of 1:4.
 - The synthesis of the final product is carried out at a temperature of (80±1)°C for 5 hours.
 - The molar ratio of 2-methylthiopyridine to bromine is 1:6.58.
 - This process results in **2-Pyridyl Tribromomethyl Sulfone** with a purity of 99.6% and a yield of 93.3%.

Visualizations

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2-Pyridyl Tribromomethyl Sulfone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. 2-Pyridyl Tribromomethyl Sulfone | C6H4Br3NO2S | CID 11315382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Pyridyl Tribromomethyl Sulfone | 59626-33-4 | TCI AMERICA [tcichemicals.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 2-Pyridyl Tribromomethyl Sulfone | 59626-33-4 [sigmaaldrich.com]
- To cite this document: BenchChem. [In-depth Technical Guide to 2-Pyridyl Tribromomethyl Sulfone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1312236#2-pyridyl-tribromomethyl-sulfone-safety-data-sheet>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com